molecular formula C20H21F3N6O5S B2430847 N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351591-88-2

N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2430847
CAS No.: 1351591-88-2
M. Wt: 514.48
InChI Key: PXVYOTDEAYNSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H21F3N6O5S and its molecular weight is 514.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;N-(1,3,4-thiadiazol-2-yl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6OS.C2H2O4/c19-18(20,21)16-23-13-3-1-2-4-14(13)27(16)9-12-5-7-26(8-6-12)10-15(28)24-17-25-22-11-29-17;3-1(4)2(5)6/h1-4,11-12H,5-10H2,(H,24,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVYOTDEAYNSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)NC4=NN=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex organic compound that incorporates a thiadiazole moiety, which has been widely studied for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a thiadiazole ring , which is known for its biological significance, particularly in medicinal chemistry. The presence of the trifluoromethyl group and the piperidine moiety enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing this heterocyclic structure have shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives with halogen substitutions demonstrated enhanced antibacterial activity against Gram-positive bacteria and notable antifungal effects against Candida albicans and Aspergillus niger .

Anticonvulsant Activity

Several studies have reported the anticonvulsant properties of thiadiazole derivatives. In one experiment, a series of 1,3,4-thiadiazole compounds were tested for their protective index (PI) against seizures induced in animal models. The compound displayed a protective index of 6.5, comparable to established anticonvulsants like phenytoin and carbamazepine . These findings suggest that modifications in the thiadiazole structure can significantly influence anticonvulsant efficacy.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. A specific study found that certain thiadiazole compounds exhibited anti-inflammatory effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to their ability to inhibit pro-inflammatory cytokines .

The mechanism underlying the biological activities of this compound involves several pathways:

  • Enzyme Inhibition : The thiadiazole ring can interact with various enzymes, modulating their activity and leading to therapeutic effects.
  • Receptor Binding : The structural components facilitate binding to specific receptors involved in neurotransmission and inflammation.
  • Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and bioavailability .

Study 1: Anticonvulsant Efficacy

In a comparative study involving multiple thiadiazole derivatives, one particular compound demonstrated up to 90% seizure protection in animal models when tested against standard anticonvulsants. This highlights the potential of thiadiazole-based compounds in developing new antiepileptic drugs .

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of thiadiazole derivatives revealed that certain compounds significantly reduced inflammation markers in vitro and in vivo models. This supports their potential use as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar scaffolds demonstrated inhibition of bacterial growth in vitro .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been well-documented. In one study, compounds containing the thiadiazole ring were tested against various cancer cell lines and exhibited cytotoxic effects. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways . Additionally, compounds with similar structures have been shown to inhibit tumor growth in animal models .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for the treatment of inflammatory diseases .

Enzyme Inhibition

The compound's structural features allow it to interact with specific enzymes, potentially acting as inhibitors. For example, some thiadiazole derivatives have been shown to inhibit enzymes like thymidine phosphorylase, which is relevant in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiadiazole derivatives demonstrated that this compound exhibited potent cytotoxicity against breast cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves sequential coupling of thiadiazole, trifluoromethyl-benzimidazole, and piperidine-acetamide moieties. Key steps include:

  • Thiadiazole Formation : Cyclization of thiourea derivatives with hydrazonoyl chlorides under basic conditions, as described for analogous 1,3,4-thiadiazoles (yields: 45–58%) .
  • Piperidine-Benzimidazole Coupling : Use of concentrated sulfuric acid for cyclization (yield: 97.4% in related syntheses) .
  • Oxalate Salt Formation : Acid-base reaction in ethanol/water, followed by crystallization.

Q. Yield Optimization Strategies :

  • Vary solvents (e.g., ethanol vs. DMF) and catalysts (e.g., H2SO4 vs. P2S5) based on analogous protocols .
  • Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) .
  • Purify intermediates via column chromatography to reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, C-F at ~1105 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign piperidine protons (δ 2.5–3.5 ppm), benzimidazole aromatic protons (δ 7.2–8.0 ppm), and trifluoromethyl carbons (δ 120–125 ppm) .
  • X-ray Diffraction : Resolve crystal packing and salt formation (oxalate counterion) using co-crystallization methods, as demonstrated for related thiadiazole-acetamides .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data between synthesis batches?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomers of the piperidine ring) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., benzimidazole vs. thiadiazole protons) .
  • Cross-Validate with LC-MS : Detect trace impurities (e.g., unreacted precursors) that distort integrations .
  • Replicate Conditions : Standardize solvent (deuterated DMSO vs. CDCl3) and concentration to minimize solvent-induced shifts .

Q. What computational strategies model the oxalate salt’s crystal structure?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set, referencing X-ray data of analogous co-crystals (e.g., N-{...}thioacetamide) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between oxalate and acetamide groups) .
  • Molecular Docking : Predict binding motifs (e.g., trifluoromethyl group in hydrophobic pockets) using AutoDock Vina, as applied to benzimidazole-thiazole hybrids .

Q. How to design assays for investigating biological target interactions?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs, given the benzimidazole-thiadiazole scaffold’s historical activity .
  • In Vitro Binding Assays :
    • Fluorescence Polarization : Label the compound with FITC and screen against recombinant protein libraries.
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .
  • Mutagenesis : Validate target engagement by testing binding to mutant vs. wild-type proteins .

Q. How to analyze stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor via HPLC .
  • Plasma Stability : Add compound to rat/human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .
  • Metabolite ID : Use HR-MS/MS (Q-TOF) to detect oxidation (e.g., piperidine ring) or hydrolysis (amide bond cleavage) products .

Q. What strategies mitigate solubility challenges in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Salt Screening : Test alternative counterions (e.g., hydrochloride, mesylate) for improved solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via dynamic light scattering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.